1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid
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Description
Fluorophenyl compounds are a class of organic compounds that contain a phenyl group substituted with a fluorine atom . They are used as building blocks in organic synthesis and have various applications, including the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of fluorophenyl compounds often involves nucleophilic substitution reactions and ester hydrolysis . For example, a target compound was synthesized from a commercially available compound via multi-step nucleophilic substitution reaction and ester hydrolysis .
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be determined using various spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy . The molecular geometry parameters can be further optimized using density functional theory (DFT) .
Chemical Reactions Analysis
Fluorophenyl compounds can participate in various chemical reactions. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds can be determined using various analytical techniques. For example, the melting point, boiling point, and solubility can be measured .
Mechanism of Action
The mechanism of action of fluorophenyl compounds can vary depending on their structure and the specific application. For example, in peptide synthesis, a fluorophenyl compound can react with the amino group of an amino acid to form a stable amide bond.
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid involves the reaction of 4-fluorobenzaldehyde with methylamine to form 1-(4-fluorophenyl)-3-methylpyrrolidine. This intermediate is then oxidized to form the desired product, 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid.", "Starting Materials": [ "4-fluorobenzaldehyde", "methylamine", "oxidizing agent" ], "Reaction": [ "Step 1: 4-fluorobenzaldehyde is reacted with excess methylamine in the presence of a catalyst to form 1-(4-fluorophenyl)-3-methylpyrrolidine.", "Step 2: The intermediate 1-(4-fluorophenyl)-3-methylpyrrolidine is oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid.", "Step 3: The product is purified using standard techniques such as recrystallization or column chromatography." ] } | |
CAS No. |
1894920-69-4 |
Molecular Formula |
C12H14FNO2 |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
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